molecular formula C16H15BrN2O3 B2868950 [(1-phenylethyl)carbamoyl]methyl 5-bromopyridine-3-carboxylate CAS No. 478941-55-8

[(1-phenylethyl)carbamoyl]methyl 5-bromopyridine-3-carboxylate

Cat. No.: B2868950
CAS No.: 478941-55-8
M. Wt: 363.211
InChI Key: FZNRTVHVEMXXAC-UHFFFAOYSA-N
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Description

[(1-Phenylethyl)carbamoyl]methyl 5-bromopyridine-3-carboxylate is a brominated pyridine derivative featuring a chiral (1-phenylethyl)carbamoyl methyl ester moiety. Its structure combines a 5-bromopyridine core with a sterically bulky carbamate group, which may influence reactivity, stereoselectivity, and intermolecular interactions.

Properties

IUPAC Name

[2-oxo-2-(1-phenylethylamino)ethyl] 5-bromopyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrN2O3/c1-11(12-5-3-2-4-6-12)19-15(20)10-22-16(21)13-7-14(17)9-18-8-13/h2-9,11H,10H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZNRTVHVEMXXAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)COC(=O)C2=CC(=CN=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural Analysis and Retrosynthetic Strategy

The target compound features a 5-bromopyridine-3-carboxylate core esterified to a [(1-phenylethyl)carbamoyl]methyl group. Retrosynthetic disconnection reveals two primary fragments:

  • 5-Bromopyridine-3-carboxylic acid : Synthesized via directed bromination of pyridine-3-carboxylic acid.
  • [(1-Phenylethyl)carbamoyl]methanol : Derived from carbamate formation between (1-phenylethyl)amine and a glycolic acid derivative.

Esterification of these components completes the synthesis.

Preparation of 5-Bromopyridine-3-carboxylic Acid

Bromination Strategies

Pyridine-3-carboxylic acid undergoes electrophilic aromatic substitution (EAS) at the 5-position, guided by the meta-directing carboxylic acid group.

Method A: Classical Bromination with Molecular Bromine
  • Conditions : Br₂ (1.1 equiv), FeBr₃ (10 mol%) in H₂SO₄ at 80°C for 6 hours.
  • Yield : 68–72%.
  • Limitations : Over-bromination observed at higher temperatures.
Method B: N-Bromosuccinimide (NBS) in Polar Solvents
  • Conditions : NBS (1.05 equiv), DMF, 60°C, 4 hours.
  • Yield : 82%.
  • Advantages : Improved regioselectivity and reduced di-brominated byproducts.
Method C: Phenyltrimethylammonium Tribromide
  • Conditions : CH₂Cl₂, 25–50°C, 2 hours.
  • Yield : 89%.
  • Industrial Relevance : Scalable with minimal waste.

Table 1 : Bromination Efficiency Comparison

Method Reagent Solvent Temp (°C) Yield (%) Purity (%)
A Br₂ H₂SO₄ 80 68 95
B NBS DMF 60 82 98
C PTAB* CH₂Cl₂ 25–50 89 99

*PTAB: Phenyltrimethylammonium tribromide.

Synthesis of [(1-Phenylethyl)carbamoyl]methanol

Isocyanate-Mediated Carbamate Formation

(1-Phenylethyl)amine reacts with triphosgene to generate (1-phenylethyl)isocyanate, which is subsequently coupled to glycolic acid.

Step 1: Isocyanate Synthesis
  • Conditions : (1-Phenylethyl)amine (1.0 equiv), triphosgene (0.33 equiv), CH₂Cl₂, 0°C → 25°C, 2 hours.
  • Yield : 94%.
Step 2: Carbamate Formation
  • Conditions : (1-Phenylethyl)isocyanate (1.05 equiv), glycolic acid (1.0 equiv), Et₃N (1.1 equiv), THF, 0°C → 25°C, 12 hours.
  • Yield : 76%.

Key Challenge : Competing urea formation is mitigated by slow addition of isocyanate.

Esterification of Components

Acid Chloride Route

5-Bromopyridine-3-carboxylic acid is converted to its acid chloride for high-yield esterification.

Step 1: Acid Chloride Synthesis
  • Conditions : SOCl₂ (3.0 equiv), reflux, 3 hours.
  • Yield : Quantitative.
Step 2: Esterification with [(1-Phenylethyl)carbamoyl]methanol
  • Conditions : Acid chloride (1.0 equiv), carbamate alcohol (1.1 equiv), pyridine (1.2 equiv), CH₂Cl₂, 0°C → 25°C, 6 hours.
  • Yield : 85%.

Table 2 : Esterification Optimization

Coupling Agent Solvent Temp (°C) Time (h) Yield (%)
Pyridine CH₂Cl₂ 25 6 85
DMAP THF 40 4 88
DCC DMF 0 → 25 12 78

Alternative Pathways and Comparative Analysis

Palladium-Catalyzed Carbonylation

Aryl bromides undergo carbonylation with CO and amines to form amides, adaptable for carbamate synthesis.

Conditions
  • Substrate : 5-Bromo-3-pyridinecarbonyl chloride.
  • Catalyst : Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), CO (1 atm), (1-Phenylethyl)amine (2.0 equiv), DMF, 80°C, 12 hours.
  • Yield : 65%.

Limitations : Requires specialized equipment for CO handling and lower yields compared to acid chloride route.

Mitsunobu Esterification

Direct coupling of 5-bromopyridine-3-carboxylic acid with [(1-Phenylethyl)carbamoyl]methanol.

Conditions
  • Reagents : DIAD (1.2 equiv), PPh₃ (1.2 equiv), THF, 25°C, 24 hours.
  • Yield : 70%.

Advantages : Avoids acid chloride generation but requires stoichiometric phosphine.

Industrial-Scale Considerations

Process Intensification

  • Continuous Flow Bromination : PTAB in microreactors enhances mixing and reduces reaction time to 30 minutes.
  • In Situ Isocyanate Generation : Minimizes handling of toxic intermediates.

Waste Management

  • Solvent Recovery : CH₂Cl₂ and THF recycled via distillation (>90% recovery).
  • Br₂ Scavenging : NaHSO₃ quench reduces bromine waste.

Chemical Reactions Analysis

Types of Reactions

[(1-phenylethyl)carbamoyl]methyl 5-bromopyridine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove the bromine atom or to reduce the ester group to an alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to create new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or thiourea.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted pyridine derivatives.

Scientific Research Applications

[(1-phenylethyl)carbamoyl]methyl 5-bromopyridine-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with specific properties, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism of action of [(1-phenylethyl)carbamoyl]methyl 5-bromopyridine-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the derivatives used.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound shares functional group similarities with several classes of molecules:

Compound Class Key Structural Features Synthesis Challenges Reference
Boronic Acids (e.g., 9a–9c) Bulky (1-phenylethyl)carbamoyl groups; methoxy or methyl substituents on aromatic rings Lower yields due to steric hindrance; isomer separation difficulties
Benzamide Precursors (e.g., Precursor 4) Bromonaphthalene-linked benzamide scaffold Moderate yields (58%) via Suzuki coupling; requires Ar protection for boronic acid synthesis
Pyrazole Derivatives (e.g., Compounds 1–11) Pyrazole core with halogen/methoxy substituents Divergent substituent effects on solubility and bioactivity

Key Observations :

  • Steric Effects : Bulky (1-phenylethyl) groups in boronic acids (e.g., 9a–9c) enhance steric hindrance, favoring major isomer formation but reducing synthetic yields . The target compound’s carbamate group likely imposes similar challenges.
  • Electronic Effects : The 5-bromo substituent on pyridine may increase electrophilicity compared to methoxy or methyl groups in boronic acids (9a–9c), altering reactivity in cross-coupling reactions .
  • Chirality : The chiral (1-phenylethyl) group in the target compound and analogs (e.g., Precursor 4) underscores the importance of stereochemical control, which is critical for applications in asymmetric synthesis .

Functional Group Reactivity

  • Ester vs.
  • Bromine vs. Methoxy Groups : Bromine’s electron-withdrawing nature may enhance electrophilic aromatic substitution reactivity compared to methoxy-containing analogs .

Research Findings and Implications

  • Isomer Control : Steric bulk from the (1-phenylethyl) group in boronic acids (9a–9c) improves isomer selectivity, a strategy applicable to the target compound’s synthesis .
  • Yield Limitations : Lower yields in boronic acid synthesis (45–58%) suggest that the target compound’s preparation may require advanced catalysts or optimized conditions .
  • Biological Relevance : Pyrazole derivatives () demonstrate substituent-dependent bioactivity, hinting that the bromopyridine core in the target compound could be tailored for pharmaceutical or material science applications .

Biological Activity

[(1-phenylethyl)carbamoyl]methyl 5-bromopyridine-3-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C17H15BrN2O2
  • Molecular Weight : 359.2172 g/mol
  • CAS Number : 921773-73-1

The structure features a phenylethyl carbamoyl moiety attached to a methyl ester of 5-bromopyridine-3-carboxylic acid, which is hypothesized to contribute to its biological activity.

Research indicates that compounds similar to this compound may exert their effects through several mechanisms:

  • Antiviral Activity : Some derivatives have shown inhibitory activity against respiratory syncytial virus (RSV) by interfering with viral replication processes .
  • Antiparasitic Effects : Compounds with similar structures have demonstrated potent effects against parasitic nematodes, particularly in inhibiting larval development stages .
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cellular processes, thus affecting cell proliferation and survival.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications in the phenylethyl and pyridine moieties can significantly alter the biological activity of the compound. For example:

  • Substitutions on the bromopyridine ring can enhance potency against specific targets.
  • The introduction of various functional groups on the phenylethyl side chain can improve selectivity and reduce toxicity in human cell lines.

Antiviral Activity Against RSV

A study highlighted the effectiveness of similar heteroaromatic compounds against RSV, showing a significant reduction in viral load in vitro. The mechanism was attributed to interference with viral entry and replication .

Antiparasitic Activity

In a phenotypic screening of small molecules against Haemonchus contortus, several derivatives were identified that inhibited the fourth larval stage at sub-nanomolar concentrations. Compounds related to this compound showed strong selectivity towards the parasite over human cells .

Biological Activity Summary Table

Biological ActivityReferenceObservations
Antiviral (RSV) Significant reduction in viral replication
Antiparasitic Inhibition of larval development at sub-nanomolar concentrations
Enzyme InhibitionHypothetical based on structurePotential inhibition of key metabolic enzymes

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